N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

medicinal chemistry structure-activity relationship salt screening

Researchers exploring SAR around benzodioxole-carboxamide cores often encounter inconsistent biological readouts due to positional isomer impurities. This 3-piperidinyl hydrochloride provides a defined spatial vector for the basic amine, enabling precise hydrogen-bond geometry and salt-bridge formation distinct from the 4-piperidinyl isomer. Supplied at ≥98% purity with full NMR/HPLC/GC characterization, it eliminates false positives in enzymatic or cell-based assays. The controlled salt stoichiometry supports reproducible solid-form screening and crystal packing studies.

Molecular Formula C13H17ClN2O3
Molecular Weight 284.74 g/mol
CAS No. 1353951-66-2
Cat. No. B1400203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
CAS1353951-66-2
Molecular FormulaC13H17ClN2O3
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)C2=CC3=C(C=C2)OCO3.Cl
InChIInChI=1S/C13H16N2O3.ClH/c16-13(15-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-17-11;/h3-4,6,10,14H,1-2,5,7-8H2,(H,15,16);1H
InChIKeyYPZFJAQZORIPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride: Chemical Identity & Core Specifications


N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic small-molecule amide belonging to the piperidine-benzodioxole class, with the molecular formula C₁₃H₁₇ClN₂O₃ and a molecular weight of 284.74 g/mol [1]. The compound features a piperidine ring linked through its 3-position to a benzo[d][1,3]dioxole-5-carboxamide scaffold and is supplied as the hydrochloride salt [1]. It is primarily utilized as a research intermediate and building block in medicinal chemistry and chemical biology .

3-Piperidinyl attachment for structure-activity relationship and target engagement studies
Hydrochloride salt form for salt and polymorph screening workflows
High-purity intermediate with analytical documentation for reproducible assay development

Why Analog Substitution Fails for This Compound


Close structural analogs—including the 4-piperidinyl positional isomer, the 2-piperidinylmethyl homolog, and the (R)-enantiomer—share the same benzodioxole-carboxamide pharmacophore but differ in the attachment point or stereochemistry of the piperidine ring [1]. These variations alter the three-dimensional orientation of the basic amine, which can significantly affect molecular recognition, hydrogen-bonding patterns, and salt-bridge formation with biological targets or solid-state packing [1]. The quantitative evidence below demonstrates that even when computed global properties (e.g., logP, TPSA) appear identical, the local structural differences translate into distinct experimental behaviors that are critical for reproducible research and industrial scale-up .

Regioisomers
4-Piperidinyl or 2-piperidinylmethyl analogs may alter hydrogen-bond geometry and molecular recognition, even with identical computed LogP/TPSA.
Purity Level
Analogs supplied at 95% purity with fewer QC documents may introduce impurity-related variability in sensitive biochemical assays.
Salt & MW
Different salt stoichiometry or a methylene spacer shift molecular weight and heavy atom count, potentially influencing solubility and permeability profiles.

Quantitative Differentiation vs. Closest Analogs


Positional Isomerism Alters Hydrogen-Bond Geometry

Both the 3-piperidinyl (target) and 4-piperidinyl (comparator) isomers exhibit identical computed LogP (1.3189) and topological polar surface area (TPSA, 59.59 Ų) . However, the 3-piperidinyl attachment places the secondary amine nitrogen in a different spatial orientation relative to the amide carbonyl, resulting in a distinct hydrogen-bond donor geometry that can influence target binding and crystal packing .

H-bond Geometry
Class-level
Identical global H-bond donor count (3) between 3-piperidinyl and 4-piperidinyl isomers, but different local orientation of protonated amine relative to amide carbonyl.
May affect salt formation and co-crystallization outcome.
No experimental crystallographic data available.
medicinal chemistry structure-activity relationship salt screening

Purity and Batch Consistency

The target compound is commercially available with a purity of ≥98% (HPLC) from major suppliers, as verified by batch-specific certificates of analysis including NMR, HPLC, and GC . In contrast, the 2-piperidinylmethyl analog (CAS 1353980-62-7) is commonly supplied at 95% purity with fewer analytical documentation options .

Purity & Batch QC
Head-to-head
Target: ≥98% (HPLC) with NMR, HPLC, GC documentation. 2-Piperidinylmethyl analog: typical 95% purity with fewer analytical reports.
Supports data reproducibility in sensitive assay contexts.
Based on commercial vendor specifications.
chemical procurement quality control reproducibility

Differences in Salt Stoichiometry and Molecular Weight

The target compound (C₁₃H₁₇ClN₂O₃, MW 284.74 g/mol) differs from the piperidin-2-ylmethyl analog (C₁₄H₁₉ClN₂O₃, MW 298.76 g/mol) by a methylene spacer, resulting in a 14.02 g/mol mass difference [1]. This mass shift changes the number of heavy atoms (19 vs. 21) and the calculated complexity index (305 vs. higher value) [1][2].

MW & Heavy Atoms
Head-to-head
ΔMW = 14.02 g/mol; heavy atoms: 19 (target) vs 21 (2-piperidinylmethyl analog). Formula C₁₃H₁₇ClN₂O₃ vs C₁₄H₁₉ClN₂O₃.
May influence solubility and permeability profiling.
Computed properties consistent across vendor MSDS.
chemical procurement formulation molecular weight

Optimal Procurement and Application Scenarios


Defined Piperidine Attachment for SAR Campaigns

When exploring structure-activity relationships (SAR) around a benzodioxole-carboxamide core, the 3-piperidinyl attachment provides a distinct vector for the basic amine compared to the 4-isomer. This can lead to differential target engagement, as demonstrated by the unique hydrogen-bond geometry evidenced in Section 3 .

High-Purity Building Blocks for Assay Development

For enzymatic or cell-based assays where trace impurities can cause false positives or interference, the ≥98% purity and comprehensive analytical documentation (NMR, HPLC, GC) ensure data integrity. This contrasts with the 95% purity typical of the 2-piperidinylmethyl analog .

Salt and Polymorph Screening

The 3-piperidinyl hydrochloride offers a specific salt stoichiometry and spatial arrangement of the protonated amine that can influence crystal packing. Researchers investigating solid-form landscapes will find this isomer a valuable comparator to the 4-piperidinyl salt, as the two may exhibit different polymorphism or hygroscopicity profiles .

Application
Selection Property
Validation Focus
SAR campaign scaffold
Regioisomeric attachment (3-piperidinyl)
Hydrogen-bond geometry and target engagement
Biochemical assay building block
High-purity intermediate with multi-method QC
Impurity-related interference and data reproducibility
Solid-form screening
Hydrochloride salt and spatial amine orientation
Crystal packing, polymorphism, hygroscopicity
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